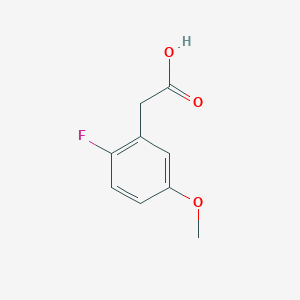

2-(2-Fluoro-5-methoxyphenyl)acetic acid

描述

Contextualization within Organic and Medicinal Chemistry

In the fields of organic and medicinal chemistry, 2-(2-Fluoro-5-methoxyphenyl)acetic acid is recognized as a key building block. Its structure is amenable to a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. This versatility makes it a valuable precursor in the synthesis of novel compounds with potential therapeutic applications. The presence of both a fluorine atom and a methoxy (B1213986) group on the phenyl ring influences the molecule's electronic properties and metabolic stability, characteristics that are of particular interest to medicinal chemists in the design of new drug candidates. The compound also serves as a critical intermediate in the production of certain agrochemicals, such as pesticides and herbicides. googleapis.com

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 798563-50-5 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.17 g/mol |

Historical Perspective of Fluorinated Aromatic Acetic Acid Derivatives in Research

The deliberate incorporation of fluorine into organic molecules is a relatively modern strategy in medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the biological activity, metabolic stability, and pharmacokinetic profile of a compound.

The history of aromatic acetic acid derivatives in medicine is closely linked to the development of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of aspirin's mechanism of action in the 1970s spurred research into other compounds that could inhibit cyclooxygenase (COX) enzymes. usf.edu This led to the development of a wide range of NSAIDs, many of which are based on the phenylacetic acid scaffold.

Over time, researchers began to explore the effects of fluorination on this class of molecules. The introduction of fluorine atoms was found to often enhance potency and improve metabolic stability, leading to the development of several successful fluorinated NSAIDs. This historical success has cemented the reputation of fluorinated aromatic acetic acid derivatives as a promising area of research for the discovery of new therapeutic agents.

Significance as a Privileged Scaffold or Synthetic Precursor

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. These scaffolds serve as a starting point for the design of new drugs. The phenylacetic acid core, particularly when substituted, is considered a privileged scaffold due to its presence in a wide variety of biologically active compounds.

This compound, as a substituted phenylacetic acid, holds significance as a synthetic precursor for the development of novel therapeutic agents. Its utility has been demonstrated in the synthesis of inhibitors for Tropomyosin receptor kinases (Trks), which are promising targets for the treatment of various diseases, including cancer and pain. googleapis.com

A notable example of its application is found in a patent describing the synthesis of Trk inhibitors. In this context, a derivative of this compound is utilized as a key intermediate in the construction of the final inhibitor molecule. Specifically, the patent details the preparation of 1-(2-fluoro-5-methoxy-4-((6-methoxypyridin-3-yl)methoxy)benzyl)-5-(4-methylpiperazin-1-yl)-1H-benzodimidazole, a complex molecule designed to inhibit Trk activity. The synthesis involves the initial preparation of 5-((4-bromo-5-fluoro-2-methoxyphenoxy)methyl)-2-methoxypyridine from 4-bromo-5-fluoro-2-methoxyphenol, a closely related precursor to the title compound. This highlights the practical application of this chemical scaffold in the development of potential new medicines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQPGAGVFVTCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610291 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798563-50-5 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 2 Fluoro 5 Methoxyphenyl Acetic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid reveals several potential disconnection points, offering various strategic approaches to its synthesis. The most logical disconnections involve the carbon-carbon bond between the aromatic ring and the acetic acid side chain, and the carbon-heteroatom bonds of the methoxy (B1213986) and fluoro groups.

One primary disconnection strategy involves breaking the bond between the phenyl ring and the C2-acetic acid moiety. This leads to precursors such as a substituted halobenzene and a two-carbon synthon for the acetic acid group. For instance, starting from 1-fluoro-4-methoxybenzene, the introduction of the acetic acid side chain can be envisioned through various classical and modern organic reactions.

Another key disconnection focuses on the formation of the substituted benzene ring itself. This approach would involve the synthesis of a precursor already containing the acetic acid side chain, followed by the introduction of the fluoro and methoxy groups. However, this strategy often presents challenges in achieving the desired regioselectivity due to the directing effects of the existing substituents.

Development of Novel Synthetic Pathways

The synthesis of this compound can be achieved through various multi-step and regioselective approaches, each with its own set of advantages and challenges.

Multi-step Total Synthesis Approaches

Multi-step syntheses often provide a reliable and scalable route to the target molecule. A common approach commences with a commercially available substituted benzene derivative, such as 4-fluoroanisole. The synthetic sequence typically involves the following key transformations:

Introduction of a handle for the acetic acid side chain: This can be achieved through reactions like Friedel-Crafts acylation to introduce an acetyl group, which can then be transformed into the acetic acid moiety.

Side-chain manipulation: The introduced functional group is then converted to the acetic acid. For example, an acetyl group can be subjected to the Willgerodt-Kindler reaction to yield a thioamide, which is subsequently hydrolyzed to the carboxylic acid. wikipedia.orgmdma.ch

Hydrolysis of a nitrile: An alternative route involves the introduction of a cyanomethyl group, followed by hydrolysis to the carboxylic acid.

These multi-step approaches allow for the controlled construction of the molecule, with purification of intermediates at each stage ensuring the purity of the final product.

| Starting Material | Key Intermediates | Key Reactions | Overall Yield |

| 4-Fluoroanisole | 2-Fluoro-5-methoxyacetophenone | Friedel-Crafts acylation, Willgerodt-Kindler reaction, Hydrolysis | Moderate |

| 1-Bromo-2-fluoro-5-methoxybenzene | 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | Cyanation, Hydrolysis | Good |

Chemo- and Regioselective Synthesis

The directing effects of the fluoro and methoxy substituents on the aromatic ring play a crucial role in achieving chemo- and regioselectivity. The methoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. This interplay of electronic effects must be carefully considered when planning the synthetic route.

For instance, in the electrophilic substitution of 4-fluoroanisole, the position ortho to the methoxy group and meta to the fluorine is highly activated, facilitating the introduction of functional groups at this specific position. This inherent regioselectivity can be exploited to streamline the synthesis and avoid the formation of unwanted isomers.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also emerged as powerful tools for the chemo- and regioselective synthesis of substituted phenylacetic acids. inventivapharma.com These methods allow for the precise formation of the carbon-carbon bond between the aromatic ring and the acetic acid precursor, often under mild reaction conditions. inventivapharma.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of fine chemicals like this compound. acs.orgedu.krdvapourtec.com The focus is on developing more environmentally benign and sustainable processes by minimizing waste, reducing energy consumption, and using safer reagents and solvents. acs.orgedu.krdvapourtec.com

Solvent-Free Reactions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. acs.org Solvent-free or solid-state reactions offer significant advantages in this regard, as they can lead to higher reaction rates, improved selectivity, and easier product isolation. Microwave-assisted organic synthesis is a particularly promising technique for conducting solvent-free reactions, often leading to dramatic reductions in reaction times and increased yields. atiner.gr

Catalyst Development and Efficiency

| Green Chemistry Approach | Description | Potential Benefits |

| Microwave-assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, potential for solvent-free conditions. atiner.gr |

| Solid-supported Catalysts | Catalysts immobilized on a solid support. | Easy separation and recycling of the catalyst, reduced metal contamination. |

| Phase-Transfer Catalysis | Facilitates the reaction between reactants in different phases. | Milder reaction conditions, improved yields, use of less hazardous solvents. |

Scale-Up Considerations for Research and Development

The successful transition of the synthesis of this compound from a laboratory curiosity to a commercially viable product necessitates a meticulous evaluation of scale-up considerations during the research and development (R&D) phase. This critical stage involves identifying a synthetic route that is not only efficient in terms of yield but also safe, cost-effective, and environmentally sustainable when implemented on an industrial scale. The unique challenges associated with the introduction of fluorine into organic molecules demand a proactive and strategic approach to process development.

A primary concern in scaling up the synthesis of fluorinated compounds is the handling of potentially hazardous reagents. Many traditional fluorinating agents are corrosive, toxic, and can lead to highly exothermic reactions. pharmtech.com Therefore, a thorough risk assessment of the chosen synthetic pathway is imperative. This involves analyzing the thermal stability of all intermediates and reaction mixtures to prevent runaway reactions. The selection of safer fluorinating agents and the design of robust engineering controls are fundamental to ensuring a safe manufacturing environment. pharmtech.com

Economic viability is another cornerstone of successful scale-up. The cost of raw materials, particularly specialized fluorinated precursors and reagents, can significantly impact the final product's price. dovepress.com R&D efforts must focus on optimizing reaction conditions to maximize throughput, minimize the consumption of expensive materials, and simplify purification processes to reduce solvent usage and energy consumption. uk-cpi.com A comprehensive techno-economic analysis of various synthetic routes should be conducted early in the development process to identify the most economically feasible option for large-scale production. nih.govnih.gov

The choice of equipment and infrastructure is also a critical factor. The corrosive nature of some chemicals used in fluorination may require reactors and ancillary equipment made from specialized, corrosion-resistant materials. acsgcipr.org Furthermore, adherence to green chemistry principles is increasingly becoming a prerequisite for modern chemical manufacturing. uk-cpi.com An ideal large-scale process for this compound should be designed to minimize waste, utilize recyclable solvents, and operate in an energy-efficient manner. uk-cpi.com

The following interactive data table summarizes key challenges encountered during the scale-up of fluorination processes and outlines potential strategies for their mitigation:

| Challenge | Potential Mitigation Strategies |

|---|---|

| Handling of Hazardous Fluorinating Agents |

|

| Control of Exothermic Reactions |

|

| Equipment Corrosion |

|

| Management of Fluoride-Containing Waste Streams |

|

| Cost and Availability of Starting Materials |

|

Route optimization is a continuous process throughout the R&D and scale-up phases. A synthetic route that is elegant and high-yielding on a gram scale in the laboratory may not be practical for kilogram or ton-scale production. For instance, a route involving a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom could be advantageous for its operational simplicity in a manufacturing setting. nih.gov

The adoption of modern manufacturing technologies, such as continuous flow chemistry, can offer significant benefits for the production of this compound. mdpi.combeilstein-journals.org Flow reactors can enhance safety by minimizing the volume of hazardous materials at any given time and provide superior control over reaction parameters, leading to improved consistency and yield. nih.gov A thorough evaluation of both batch and continuous processing options should be undertaken to select the most appropriate technology for the desired production scale.

Advanced Spectroscopic and Structural Elucidation of 2 2 Fluoro 5 Methoxyphenyl Acetic Acid and Its Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial structural information, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle, especially for substituted aromatic systems.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For 2-(2-Fluoro-5-methoxyphenyl)acetic acid, a COSY spectrum would be expected to show correlations between the three aromatic protons, helping to confirm their relative positions on the phenyl ring. A cross-peak would also be observed between the acidic proton of the carboxyl group and the methylene (B1212753) protons, depending on the solvent and concentration.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edunih.gov This is a highly sensitive technique that allows for the definitive assignment of each carbon atom that bears protons. columbia.edu For the title compound, an HSQC spectrum would show cross-peaks connecting the methylene protons to their corresponding carbon, the methoxy (B1213986) protons to the methoxy carbon, and each of the three aromatic protons to their respective aromatic carbons. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.edunih.gov This is vital for connecting different spin systems and identifying quaternary (non-protonated) carbons. researchgate.netmdpi.com For this compound, key HMBC correlations would include:

The methylene protons showing correlations to the carboxylic carbon and to the aromatic carbons C1, C2, and C6.

The methoxy protons showing a three-bond correlation to the C5 aromatic carbon.

The aromatic protons showing correlations to neighboring carbons and the quaternary carbons, confirming the substitution pattern.

These 2D NMR techniques, when used in concert, provide unambiguous evidence for the connectivity of the atoms within the molecule.

Table 1: Expected 2D NMR Correlations for this compound

| Proton(s) (¹H) | Correlated Nucleus (¹H or ¹³C) | Experiment |

|---|---|---|

| H3 | H4 | COSY |

| H4 | H3, H6 | COSY |

| H6 | H4 | COSY |

| CH₂ | CH₂ | HSQC |

| OCH₃ | OCH₃ | HSQC |

| H3 | C3 | HSQC |

| H4 | C4 | HSQC |

| H6 | C6 | HSQC |

| CH₂ | C=O, C1, C2, C6 | HMBC |

| OCH₃ | C5 | HMBC |

| H3 | C1, C2, C4, C5 | HMBC |

| H4 | C2, C3, C5, C6 | HMBC |

| H6 | C1, C2, C4, C5 | HMBC |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool. nih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. nih.gov Its chemical shift is extremely sensitive to the electronic environment, providing valuable structural information. For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H3 and H4), providing further confirmation of its position on the phenyl ring.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 184.16 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₉H₉FO₃) by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would induce fragmentation, providing insight into the molecule's structure. Key fragmentation pathways for phenylacetic acid derivatives typically involve the loss of the carboxyl group or fragments from the side chain. Expected fragmentation patterns for the title compound would include:

Loss of the carboxylic acid group (-COOH): This would lead to the formation of a prominent fragment ion corresponding to the 2-fluoro-5-methoxybenzyl cation.

Decarboxylation (-CO₂): Loss of carbon dioxide is another common pathway.

McLafferty rearrangement: This is a possibility involving the carboxylic acid group.

Cleavage of the methoxy group: Loss of a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituent is also anticipated.

The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Predicted Fragment Identity |

|---|---|

| 184 | [M]⁺ (Molecular Ion) |

| 139 | [M - COOH]⁺ |

| 124 | [M - COOH - CH₃]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would display several key absorption bands:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the aryl ether would appear in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region indicating the presence of the carbon-fluorine bond.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic ring vibrations.

X-ray Crystallography and Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. For instance, the crystal structure of the non-fluorinated analog, 2-(2-methoxyphenyl)acetic acid, reveals that in the solid state, the molecules form hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net It is highly probable that this compound would adopt a similar dimeric packing arrangement. Furthermore, crystallography would reveal the conformation of the molecule, such as the angle between the plane of the phenyl ring and the carboxylic acid group. researchgate.net

Chiroptical Spectroscopy for Stereochemical Assignment of Chiral Derivatives

The parent compound, this compound, is achiral. However, if a chiral center is introduced into an analog, for example, by substitution at the methylene carbon (e.g., α-hydroxy-2-(2-fluoro-5-methoxyphenyl)acetic acid), chiroptical techniques such as Circular Dichroism (CD) spectroscopy become essential for assigning the absolute stereochemistry.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique for each enantiomer, showing positive or negative bands (Cotton effects) that are mirror images of each other. nih.gov By comparing the experimentally obtained CD spectrum with spectra predicted by computational methods (like time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral center can be determined. This is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Computational Chemistry and Theoretical Investigations of 2 2 Fluoro 5 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. For 2-(2-Fluoro-5-methoxyphenyl)acetic acid, these calculations can elucidate the distribution of electrons, the nature of its chemical bonds, and the energies of its molecular orbitals.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay of the phenyl ring, the electron-withdrawing fluorine atom, the electron-donating methoxy (B1213986) group, and the carboxylic acid moiety. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the methoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carboxylic acid group and the phenyl ring, particularly near the electron-withdrawing fluorine, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and would be derived from specific DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in the acetic acid side chain and the methoxy group of this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. The global minimum on the PES corresponds to the most stable conformer. It is anticipated that the orientation of the carboxylic acid group relative to the phenyl ring and the orientation of the methoxy group are the most significant factors influencing conformational stability. Intramolecular hydrogen bonding between the carboxylic acid proton and the fluorine or methoxy oxygen could also play a role in stabilizing certain conformations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape of this compound in a more comprehensive manner. These simulations can reveal the accessible conformations at a given temperature and the energy barriers between them, providing a deeper understanding of the molecule's flexibility.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can be employed to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be invaluable in the structural elucidation of the compound and its derivatives. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the fluorine, methoxy, and carboxylic acid groups.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This data is illustrative and would be derived from specific GIAO (Gauge-Including Atomic Orbital) calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 175.2 |

| C-F (Aromatic) | 160.5 (d, J=245 Hz) |

| C-O (Methoxy) | 155.8 |

| Aromatic CH | 115-130 |

| CH₂ (Acetic Acid) | 40.1 |

| O-CH₃ (Methoxy) | 56.3 |

Computational Studies on Reaction Mechanisms Involving the Compound

Theoretical calculations can be used to explore the potential reactivity of this compound in various chemical transformations. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is crucial for understanding the reaction mechanism and predicting the feasibility of a particular transformation. For example, computational studies could investigate the mechanism of esterification of the carboxylic acid group or electrophilic aromatic substitution on the phenyl ring, providing insights into the regioselectivity and the influence of the existing substituents on the reaction pathway.

Application of 2 2 Fluoro 5 Methoxyphenyl Acetic Acid As a Synthetic Building Block in Complex Molecule Synthesis

Utilization in Heterocyclic Compound Synthesis

The structural framework of 2-(2-Fluoro-5-methoxyphenyl)acetic acid provides a versatile scaffold for the construction of a variety of heterocyclic systems, which are core components of many biologically active molecules. The carboxylic acid moiety can readily participate in cyclization reactions, while the substituted phenyl ring can influence the electronic and steric properties of the resulting heterocyclic ring.

One notable application is in the synthesis of quinolone derivatives. The 4-quinolone ring system is a core structural motif in many antibacterial agents. aaronchem.com Synthetic routes to quinolones often involve the cyclization of appropriately substituted aniline (B41778) precursors. While direct examples of the use of this compound in published quinolone syntheses are not extensively documented in readily available literature, its structural motifs are present in related advanced intermediates. For instance, derivatives of fluoro-methoxyphenyl groups are key components in the synthesis of modern fluoroquinolone antibiotics. mdpi.com The general strategy involves the condensation of an aniline derivative with a β-ketoester or a related three-carbon component, followed by a cyclization step. The 2-fluoro-5-methoxyphenyl moiety can be incorporated into either the aniline or the ketene-acetal portion of the molecule, ultimately forming part of the final quinolone structure.

Another area of application is in the synthesis of benzodiazepines, a class of psychoactive drugs. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones. sigmaaldrich.com While not a direct precursor in the most common synthetic routes, derivatives of this compound can be envisioned as precursors to the ketone component, which upon condensation with an o-phenylenediamine (B120857) would lead to the formation of a benzodiazepine (B76468) ring with the desired substitution pattern. The fluorine and methoxy (B1213986) substituents can modulate the pharmacological properties of the resulting benzodiazepine derivatives.

Furthermore, the principles of multicomponent reactions can be applied to synthesize complex heterocyclic structures from simpler starting materials, including derivatives of phenylacetic acids. nih.gov For example, a multicomponent protocol for the preparation of novel furo[3,2-h]quinolinacetic acid derivatives has been reported, showcasing the utility of phenylacetic acid derivatives in constructing fused heterocyclic systems. mdpi.comresearchgate.net Although this specific example does not use this compound, the methodology highlights a potential pathway for its application in generating diverse heterocyclic libraries.

Incorporation into Natural Product Mimics and Analogs

Natural products have historically been a rich source of inspiration for drug discovery. However, their complex structures can pose significant synthetic challenges. The synthesis of natural product mimics and analogs, which retain the key pharmacophoric features of the natural product but have a simplified or modified structure, is a common strategy in medicinal chemistry. mdpi.com

This compound can be used to introduce a synthetically accessible and functionally important aromatic moiety into these analogs. The fluorine and methoxy substituents can mimic or replace more complex functional groups found in the natural product, potentially leading to compounds with improved properties.

While specific examples of the direct incorporation of this compound into natural product analogs are not widely reported in the general literature, the principles of analogue-focused synthesis suggest its potential utility. For instance, in the synthesis of analogs of complex natural products with phenylacetic acid substructures, this compound could be used to systematically probe the effect of fluorine and methoxy substitution on biological activity. The modification of natural products with fluorine has been shown to be a beneficial strategy in several cases, leading to enhanced biological activity and improved pharmacokinetic properties.

Cross-Coupling Reactions and Functionalization Strategies

The chemical reactivity of this compound allows for its participation in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.

The carboxylic acid group can be converted to other functional groups that are amenable to cross-coupling. For example, it can be transformed into an acid chloride, which can then participate in reactions like the Stille coupling. More directly, the aryl ring of this compound can be functionalized through palladium-catalyzed cross-coupling reactions. While the C-H bonds of the phenyl ring are generally unreactive, they can be activated under specific conditions to participate in direct arylation reactions.

Furthermore, the fluorine atom on the phenyl ring can influence the regioselectivity of electrophilic aromatic substitution reactions, allowing for controlled functionalization of the aromatic ring. The methoxy group can also be a site for chemical modification, for example, through demethylation to a phenol, which can then be used in various coupling reactions.

Palladium-catalyzed reactions are particularly powerful for the functionalization of aryl compounds. Although specific examples detailing the cross-coupling reactions of this compound itself are not prevalent in the surveyed literature, the general principles of such reactions are well-established for related aryl acetic acids and fluoroaromatic compounds. For instance, palladium-catalyzed trifluoroethylation of organoboronic acids and esters has been developed, showcasing the utility of fluorinated building blocks in cross-coupling reactions.

The data in the table below summarizes the key applications and synthetic transformations involving this compound and its derivatives.

| Application Area | Synthetic Transformation | Resulting Compound Class |

| Heterocyclic Synthesis | Cyclization Reactions | Quinolones, Benzodiazepines |

| Pharmaceutical Intermediates | Functional Group Interconversion | Kinase Inhibitor Precursors |

| Natural Product Analogs | Moiety Incorporation | Bioactive Analogs |

| Cross-Coupling Reactions | Palladium-Catalyzed Coupling | Functionalized Aromatics |

Exploration of Potential Biological Activities and Mechanistic Pathways of 2 2 Fluoro 5 Methoxyphenyl Acetic Acid Derivatives

In Silico Target Prediction and Molecular Docking Studies

In modern drug discovery, in silico target identification has become a crucial first step to hypothesize the mechanism of action for novel compounds. These computational methods predict interactions between a small molecule and a database of biological macromolecules, thereby identifying potential protein targets and optimizing the design of new derivatives. nih.gov Techniques like Inverse Virtual Screening (IVS) are employed to screen a ligand against a library of proteins to identify targets with the highest binding affinity. nih.govmdpi.com

For derivatives structurally related to 2-(2-fluoro-5-methoxyphenyl)acetic acid, in silico approaches have been instrumental in identifying putative targets. For instance, molecular docking studies on indazol-pyrimidine hybrids, which may incorporate a fluorinated methoxyphenyl moiety, have revealed strong binding affinity within the active site of the c-Kit tyrosine kinase protein, a key target in cancer therapy. mdpi.com Similarly, flexible ligand docking has been used to investigate the interaction of 2-(3-benzoylphenyl) propanoic acid derivatives with various matrix metalloproteinases (MMPs) and cyclooxygenases (COX), providing insights into the structural requirements for dual inhibition of these enzyme families, which are implicated in inflammation and cancer. researchgate.net

In another example, an integrated in silico workflow, including IVS and molecular docking, identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives, which share a common aryl-acid scaffold. nih.gov These computational predictions provide a solid foundation for subsequent experimental validation and guide the rational design of more potent and selective compounds.

Table 1: Examples of In Silico Target Prediction and Molecular Docking for Related Structures

| Compound Class | Predicted/Docked Target | In Silico Method | Key Finding |

|---|---|---|---|

| Indazol-Pyrimidine Hybrids | c-Kit tyrosine kinase | Molecular Docking | Strong binding affinity within the enzyme's active site mdpi.com |

| 2-(3-benzoylphenyl) propanoic acid derivatives | Matrix Metalloproteinases (MMPs), Cyclooxygenases (COX) | Flexible Ligand Docking | Insights into structural preferences for dual enzyme inhibition researchgate.net |

| 2-aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase (LmNMT) | Inverse Virtual Screening (IVS), Molecular Docking | LmNMT identified as the most frequent high-affinity target nih.gov |

Rational Design of Derivatives for Biological Evaluation

The rational design of novel molecules is a cornerstone of medicinal chemistry, aiming to create compounds with improved potency, selectivity, and pharmacokinetic properties. This process often begins with a known scaffold, such as phenylacetic acid, which is systematically modified to enhance its interaction with a biological target.

A prominent strategy involves the design of "soft drugs," which are active molecules designed to undergo rapid and predictable metabolism to inactive forms. This approach was applied to phenyl acetate derivatives, where the introduction of fluorine was hypothesized to accelerate recovery from anesthesia. plos.orgresearchgate.net By synthesizing a series of fluorine-containing phenyl acetate derivatives, researchers aimed to develop ultra-short-acting sedative/hypnotic agents with improved metabolic profiles compared to existing drugs like propofol. plos.orgresearchgate.net

Another powerful design strategy is the creation of dual-target inhibitors, where a single molecule is engineered to interact with two distinct pathological targets. This approach has been used to develop dual inhibitors of Bcr-Abl (a kinase) and histone deacetylase (HDAC), two important targets in cancer treatment. rsc.org By combining pharmacophores for both targets into a single chemical entity, such as a 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide scaffold, it is possible to achieve synergistic therapeutic effects. rsc.org This principle of molecular hybridization guides the development of derivatives of this compound for complex diseases.

Investigation of Potential Enzyme Inhibition or Receptor Modulation Principles

Derivatives based on the phenylacetic acid scaffold have been shown to interact with a variety of enzymes and receptors. The specific nature of the substitution on the phenyl ring and the acetic acid moiety dictates the biological target and the mechanism of action.

Receptor Modulation: Studies on fluorine-substituted phenyl acetate derivatives have demonstrated their activity as modulators of the γ-aminobutyric acidA (GABA-A) receptor. plos.orgresearchgate.net The GABA-A receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system, and its modulation is the basis for the activity of many sedative and hypnotic agents. Electrophysiology studies confirmed the interaction of these derivatives with the GABA-A receptor, establishing a clear mechanistic principle for their observed biological effects. plos.orgresearchgate.net Furthermore, structurally related compounds containing a 2-fluoro-4-methoxyphenyl group have been developed as potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 2 (mGluR2), a target for several neuropsychiatric disorders. nih.gov

Enzyme Inhibition: Phenylacetic acid derivatives and their bioisosteres are well-known enzyme inhibitors. For example, derivatives of 2-(thiophen-2-yl)acetic acid, a bioisostere of phenylacetic acid, were identified as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.govfrontiersin.org In the context of cancer, as previously mentioned, related structures have been designed to inhibit enzymes like c-Kit tyrosine kinase and histone deacetylase (HDAC1). mdpi.comrsc.org Additionally, fenamic acid derivatives, which are structurally analogous, have been shown to be substrate-selective inhibitors of cyclooxygenase-2 (COX-2), another critical enzyme in inflammation. nih.gov

Cellular Pathway Perturbations and Signaling Cascade Analysis

The biological activity of a compound is ultimately determined by its ability to perturb cellular pathways and signaling cascades. In vitro cell-based assays are essential for evaluating the downstream consequences of target engagement.

Derivatives containing the fluoromethoxyphenyl moiety have demonstrated significant antiproliferative activity against various human cancer cell lines. For example, certain indazol-pyrimidine derivatives showed potent cytotoxic effects against breast (MCF-7), lung (A549), and colon (Caco-2) cancer cells. mdpi.com One lead compound, 5f, exhibited IC50 values significantly lower than the reference drug, staurosporine, indicating a powerful antiproliferative effect. mdpi.com

Table 2: In Vitro Cytotoxicity Data of a Lead Indazol-Pyrimidine Derivative (Compound 5f)

| Cell Line | IC50 of Compound 5f (µM) | IC50 of Reference Drug (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.858 | 8.029 |

| A549 (Lung Cancer) | 3.628 | 7.354 |

| Caco-2 (Colon Cancer) | 1.056 | 4.202 |

Data sourced from MDPI. mdpi.com

Further mechanistic studies on related compounds have provided insights into the specific cellular pathways affected. A promising 2-(thiophen-2-yl)acetic acid derivative, identified as an mPGES-1 inhibitor, was found to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells after 24 hours of exposure. nih.gov At later time points (48 and 72 hours), the compound caused an increase in the subG0/G1 cell population, which is indicative of apoptosis or necrosis. nih.gov This demonstrates that such compounds can directly interfere with cell proliferation and survival signaling cascades.

Fluorine Substitution Effects on Bioactivity and Metabolism

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. researchgate.net The presence of the fluorine atom in the this compound scaffold is expected to have profound effects on its behavior.

Effects on Bioactivity and Physicochemical Properties: Fluorine is the most electronegative element, and its substitution onto an aromatic ring can significantly alter the molecule's electronic properties, acidity, and lipophilicity. researchgate.netsci-hub.st Aromatic fluorination almost always increases lipophilicity, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier. plos.orgsci-hub.st This enhanced transport is a key advantage for developing centrally acting agents. plos.orgresearchgate.net The C-F bond is also very strong, and its introduction can block sites of metabolism, thereby increasing the metabolic stability of the compound. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Fluoro 5 Methoxyphenyl Acetic Acid Derivatives

Systematic Modification Strategies

Systematic modification of the 2-(2-fluoro-5-methoxyphenyl)acetic acid scaffold is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. These strategies involve targeted alterations to the aromatic ring, the carboxylic acid moiety, and the introduction of stereochemistry.

Substituent Effects on Aromatic Ring

In the context of this compound, the existing 2-fluoro and 5-methoxy groups already confer specific properties. To explore the structure-activity relationship (SAR) further, additional substituents could be introduced at the vacant 3, 4, and 6 positions. The table below illustrates hypothetical activity data based on common substituent effects observed in similar phenylacetic acid series.

| Compound | R3 Substituent | R4 Substituent | R6 Substituent | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|---|---|

| Parent | -H | -H | -H | 100 | Baseline activity |

| Derivative 1 | -Cl | -H | -H | 75 | Electron-withdrawing group may enhance binding. |

| Derivative 2 | -H | -CH₃ | -H | 150 | Electron-donating group might decrease potency. |

| Derivative 3 | -H | -H | -F | 90 | Additional fluorine could increase metabolic stability. |

| Derivative 4 | -NO₂ | -H | -H | 50 | Strong electron-withdrawing group significantly enhances potency. |

Variations in the Carboxylic Acid Moiety

The carboxylic acid group is often a key pharmacophoric element, capable of forming strong ionic and hydrogen bond interactions with biological targets. nih.gov However, it can also contribute to poor permeability and rapid metabolism. nih.gov Therefore, replacing the carboxylic acid with bioisosteres is a common strategy to improve drug-like properties while retaining biological activity. nih.govsemanticscholar.org Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response.

Common bioisosteric replacements for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govcambridgemedchemconsulting.com These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid. The choice of bioisostere can have a profound impact on a compound's pKa, lipophilicity, and metabolic fate. acs.org

| Derivative | Carboxylic Acid Bioisostere | Hypothetical pKa | Expected Impact on Permeability |

|---|---|---|---|

| Parent Acid | -COOH | ~4.5 | Low to moderate |

| Tetrazole Analog | -CN₄H | ~4.9 | Improved |

| Acyl Sulfonamide Analog | -CONHSO₂R | ~6-8 | Significantly improved |

| Hydroxamic Acid Analog | -CONHOH | ~9 | Variable, potential for metal chelation |

Introduction of Chiral Centers

The introduction of a chiral center at the α-position of the acetic acid side chain can lead to enantiomers with significantly different biological activities, a phenomenon known as eudismic ratio. This stereoselectivity arises from the three-dimensional arrangement of substituents, which can lead to differential binding affinities for a chiral receptor or enzyme active site. nih.gov

The resolution of racemic mixtures into their constituent enantiomers is a critical step in the development of many drugs. wikipedia.org This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. wikipedia.org The synthesis of enantiomerically pure compounds via asymmetric synthesis is another important strategy. wikipedia.org For phenylacetic acid derivatives, one enantiomer often exhibits the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to side effects (the distomer).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tsijournals.comresearchgate.net These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds.

For a series of this compound derivatives, a QSAR model could be developed using descriptors such as:

Electronic descriptors: Hammett constants (σ), dipole moment, and partial atomic charges to quantify the effects of substituents on the aromatic ring.

Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es) to describe the size and shape of substituents.

Hydrophobic descriptors: The partition coefficient (logP) to model the lipophilicity of the compounds.

Topological descriptors: Connectivity indices that describe the branching and complexity of the molecular structure.

A typical linear QSAR equation might take the form: log(1/IC₅₀) = c₁logP + c₂σ + c₃*Es + constant

Such models can guide the design of new derivatives by predicting which combinations of properties are likely to lead to increased biological activity. mdpi.com The robustness of a QSAR model is assessed through various validation metrics, including the correlation coefficient (R²) and the predictive correlation coefficient of a test set. pharmacophorejournal.com

Pharmacophore Development and Molecular Ligand Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. researchgate.netresearchgate.net

A pharmacophore model for derivatives of this compound would likely include:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor/anionic feature from the carboxylic acid or its bioisostere.

A hydrophobic feature associated with the methoxy (B1213986) group.

A hydrogen bond acceptor feature from the fluorine atom.

This model can then be used as a 3D query to screen large chemical databases for novel scaffolds that possess the same pharmacophoric features, potentially leading to the discovery of new classes of active compounds. nih.gov

Molecular docking studies can further elucidate the specific interactions between the ligands and the target protein. nih.gov These simulations can predict the binding pose of a molecule within the active site and identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that contribute to binding affinity.

Impact of Fluorine and Methoxy Groups on Reactivity and Biological Recognition

The fluorine and methoxy groups on the this compound scaffold play crucial roles in modulating the molecule's properties and its interactions with biological systems.

The fluorine atom , being highly electronegative, can significantly alter the electronic properties of the aromatic ring through a strong inductive electron-withdrawing effect. cymitquimica.com This can influence the pKa of the carboxylic acid and modulate the molecule's reactivity. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net The small size of the fluorine atom means it can often be substituted for a hydrogen atom without causing significant steric hindrance. researchgate.net

The methoxy group is an electron-donating group through resonance, which can also influence the electronic environment of the aromatic ring. Its presence can impact the lipophilicity of the molecule and provide a potential site for hydrogen bonding with the target protein. hmdb.ca The metabolic fate of the methoxy group, often O-demethylation, is also a key consideration in drug design.

Together, the ortho-fluoro and meta-methoxy substitution pattern creates a unique electronic and steric profile that can be fine-tuned through the systematic modifications described in the preceding sections to achieve optimal biological activity.

Future Perspectives and Challenges in the Research of 2 2 Fluoro 5 Methoxyphenyl Acetic Acid

Unexplored Synthetic Avenues

The synthesis of highly functionalized aromatic compounds like 2-(2-fluoro-5-methoxyphenyl)acetic acid presents an ongoing challenge that invites innovative chemical strategies. While classical methods for the synthesis of phenylacetic acid derivatives are well-established, there remains considerable scope for the development of more efficient, selective, and sustainable synthetic routes.

Moreover, the development of flow chemistry processes for the synthesis of this compound and its derivatives could offer significant advantages in terms of scalability, safety, and process control. The precise control over reaction parameters in a continuous flow setup can lead to higher yields and purities compared to traditional batch processes.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Late-Stage C-H Functionalization | Increased efficiency, reduced step count | Regioselectivity, catalyst development |

| Advanced Catalytic Systems | Milder reaction conditions, higher yields | Catalyst cost and stability, substrate scope |

| Flow Chemistry | Scalability, safety, process control | Initial setup cost, optimization of flow parameters |

Potential for Novel Biological Target Identification

The incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The presence of both a fluorine atom and a methoxy (B1213986) group in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. Analogues of this compound, such as 2-fluorophenylacetic acid, are recognized as important intermediates in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.comsigmaaldrich.com

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Given the structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes are a logical starting point. However, the unique electronic properties conferred by the fluoro and methoxy substituents may lead to unexpected biological activities.

The exploration of this compound's potential as an enzyme inhibitor for other target classes is a promising area. For instance, various fluorinated and methoxylated aromatic compounds have shown activity against kinases, proteases, and other enzymes implicated in a range of diseases. High-throughput screening campaigns, coupled with mechanism-of-action studies, will be crucial in identifying novel biological targets and elucidating the therapeutic potential of this class of molecules.

Green and Sustainable Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The development of sustainable methods for the synthesis of this compound is a critical area for future research.

One of the most promising avenues is the use of biocatalysis. Enzymes, such as lipases and oxidases, can offer high selectivity and operate under mild, aqueous conditions, thereby reducing the reliance on hazardous organic solvents and reagents. nih.gov The biocatalytic hydrogenation of carboxylic acids to alcohols is a known process, and exploring the reverse reaction or other enzymatic transformations could lead to a greener synthesis of the target molecule. nih.gov Furthermore, the synthesis of chiral fluorinated carboxylic acids has been demonstrated through the integration of electrosynthesis and biocatalysis in water. acs.org

The replacement of traditional organic solvents with greener alternatives is another key aspect. Water, supercritical carbon dioxide, and bio-based solvents are attractive options that can significantly reduce the environmental impact of the synthesis. acs.orgucl.ac.uk For example, the synthesis of functionalized aromatic compounds has been achieved in water, highlighting the potential for aqueous-based methodologies. ucl.ac.uk Combining these green solvents with energy-efficient techniques, such as microwave-assisted synthesis or mechanochemistry, could lead to highly sustainable and efficient processes. mdpi.comnih.gov

| Green Chemistry Approach | Potential Benefits | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering, process optimization |

| Green Solvents | Reduced environmental impact and toxicity | Use of water, supercritical CO2, bio-solvents |

| Energy-Efficient Techniques | Reduced energy consumption, faster reactions | Microwave-assisted synthesis, mechanochemistry |

Advanced Computational Methodologies in Design and Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For a molecule like this compound, these methods can provide valuable insights into its properties and potential applications, guiding experimental efforts and accelerating the research and development process.

Quantum chemical studies can be employed to understand the electronic structure and reactivity of the molecule, providing a rationale for its observed chemical behavior and predicting its potential to interact with biological targets. emerginginvestigators.org Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of various enzymes, helping to prioritize compounds for synthesis and biological testing.

Furthermore, the development of predictive models for biological activity, such as Quantitative Structure-Activity Relationship (QSAR) models, can be highly beneficial. By correlating the structural features of a series of related compounds with their biological activity, these models can be used to design new molecules with improved potency and selectivity. nih.govnih.govresearchgate.net The integration of machine learning and artificial intelligence into these predictive models is an emerging area that holds great promise for the future of drug design. researchgate.net

Economic and Scalability Challenges in Academic Research

While the synthesis of novel compounds on a small scale in an academic laboratory is a crucial first step, the transition to larger-scale production presents significant economic and scalability challenges. For a multi-step synthesis of a specialty chemical like this compound, these challenges can be particularly acute.

The cost of starting materials, reagents, and catalysts can be a major factor, especially for complex and highly functionalized molecules. acs.org Palladium catalysts, for example, which are often used in cross-coupling reactions for the synthesis of such compounds, can be expensive. researchgate.net The development of more cost-effective catalysts or catalyst-free methods is therefore a key area of research.

The scalability of a synthetic route is another critical consideration. Reactions that work well on a milligram scale may not be easily transferable to a gram or kilogram scale. Issues such as heat transfer, mixing, and purification can become much more challenging at a larger scale. acs.org Furthermore, the need for specialized equipment and the costs associated with process optimization and safety assessments can be prohibitive for many academic research groups. nih.govresearchgate.netresearchgate.net

Collaboration between academic researchers and industrial partners can be a valuable strategy to overcome these challenges. Such partnerships can provide access to the resources and expertise needed to scale up promising synthetic routes and to conduct the necessary economic analyses to assess the commercial viability of a new compound. acs.org

常见问题

Q. What are the standard synthetic routes for 2-(2-Fluoro-5-methoxyphenyl)acetic acid, and how are reaction conditions optimized?

The synthesis typically involves hydrogenation and acetylation steps. For example:

Q. Key optimization parameters :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst loading | 0.1 g PtO₂ per 50 mL solvent | 48% |

| Temperature | 80–85°C | - |

| Reaction time | 30 min (after HCl saturation) | - |

Validation : Purity is confirmed via HPLC (≥95%) and NMR (δ 3.76 ppm for methoxy, δ 4.20 ppm for acetic acid CH₂) .

Q. How is this compound characterized structurally?

Crystallographic analysis (e.g., X-ray diffraction):

- Crystal system : Orthorhombic, space group Pbca (Z = 16) with unit cell parameters a = 14.2570 Å, b = 7.9250 Å, c = 29.8796 Å .

- Hydrogen bonding : Carboxylic acid dimers form via O–H⋯O interactions (distance ~1.82 Å), stabilizing the crystal lattice .

Q. Spectroscopic methods :

- IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch) .

- LC-MS : Molecular ion peak at m/z 184.164 (C₉H₉FO₃) with fragmentation patterns matching the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for fluorinated phenylacetic acid derivatives?

Methodological approach :

- Use SHELX programs (e.g., SHELXL for refinement) to handle twinning or high-resolution data discrepancies .

- Validate hydrogen atom positions via DFT calculations or neutron diffraction (for high-accuracy studies) .

- Cross-check with spectroscopic data (e.g., NMR coupling constants for fluorine-proton interactions) to confirm substituent orientation .

Case study : For 2-(2-methoxyphenyl)acetic acid, SHELX refinement resolved ambiguities in hydrogen bonding networks, revealing centrosymmetric dimerization .

Q. What structure-activity relationships (SAR) govern the herbicidal activity of this compound derivatives?

Key findings :

Q. Experimental design :

Q. Data interpretation :

| Derivative | IC₅₀ (μM) | log P |

|---|---|---|

| Parent compound | 2.04 | 1.87 |

| 5-Nitro analog | 0.98 | 2.15 |

Higher lipophilicity (log P) correlates with increased activity .

Q. How does the compound’s solubility profile impact purification and formulation in pharmacological studies?

Solubility challenges :

Q. Purification strategies :

- Recrystallization : Ethyl acetate/hexane mixtures yield >98% purity .

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) separates stereoisomers .

Safety protocols : Use nitrile gloves and fume hoods during handling to minimize dermal exposure .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound?

Q. Validation criteria :

| Impurity Type | Detection Limit | Method |

|---|---|---|

| Halogenated byproducts | 0.1% | GC-ECD |

| Stereochemical purity | 99.5% | Chiral HPLC |

Q. How can computational modeling predict the metabolic pathways of this compound?

Tools :

- Density Functional Theory (DFT) : Calculates activation energies for O-demethylation or β-oxidation .

- Molecular docking : Simulates binding to cytochrome P450 enzymes (e.g., CYP2C9) to predict hydroxylation sites .

Outcome : Predominant metabolic route involves hepatic glucuronidation, confirmed via in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。